molecular formula C10H11BO3 B13456075 (2-Ethyl-1-benzofuran-3-yl)boronic acid CAS No. 881998-70-5

(2-Ethyl-1-benzofuran-3-yl)boronic acid

Cat. No.: B13456075
CAS No.: 881998-70-5
M. Wt: 190.01 g/mol
InChI Key: XETMUIKOOLNLII-UHFFFAOYSA-N
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Description

(2-Ethyl-1-benzofuran-3-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with an ethyl group at the second position and a boronic acid group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1-benzofuran-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-1-benzofuran-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

(2-Ethyl-1-benzofuran-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethyl-1-benzofuran-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki–Miyaura coupling . This is followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Uniqueness: (2-Ethyl-1-benzofuran-3-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the synthesis of specific derivatives that may not be easily accessible using other boronic acids.

Properties

CAS No.

881998-70-5

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)boronic acid

InChI

InChI=1S/C10H11BO3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6,12-13H,2H2,1H3

InChI Key

XETMUIKOOLNLII-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(OC2=CC=CC=C12)CC)(O)O

Origin of Product

United States

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